Bronze Orange Bronze Orange D&C Red No. 8 is a dye.
Brand Name: Vulcanchem
CAS No.: 2092-56-0
VCID: VC0525187
InChI: InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24);
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]
Molecular Formula: C17H13ClN2NaO4S
Molecular Weight: 399.8 g/mol

Bronze Orange

CAS No.: 2092-56-0

Cat. No.: VC0525187

Molecular Formula: C17H13ClN2NaO4S

Molecular Weight: 399.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bronze Orange - 2092-56-0

Specification

CAS No. 2092-56-0
Molecular Formula C17H13ClN2NaO4S
Molecular Weight 399.8 g/mol
IUPAC Name sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24);
Standard InChI Key IHOQWFSMZUWXGQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Bronze Orange is synthesized by reacting beta-naphthol with the sodium salt of o-chloro-m-toluidine-p-sulfonic acid . This reaction forms the characteristic diazo linkage that defines this class of compounds and contributes to its coloring properties.

The following table summarizes the known properties of Bronze Orange based on available research:

PropertyDescriptionReference
Chemical NameBronze Orange
SynonymsPigment Red 53, D&C Red No. 8
CAS Number2092-56-0
Chemical ClassDiazo dye
Chemical FormationReaction of beta-naphthol with o-chloro-m-toluidine-p-sulfonic acid sodium salt
AppearanceYellow-tinged red
Mechanism of ActionImparts color through physical and chemical interactions
Hazard ClassificationCarcinogen, toxic by ingestion and inhalation

As a diazo compound, Bronze Orange contains the characteristic -N=N- bond structure that is common to azo dyes. This structural feature is largely responsible for the compound's ability to absorb light in the visible spectrum, resulting in its distinctive coloration.

Synthesis and Production Methods

The synthesis of Bronze Orange follows the general principles of azo dye formation through a two-step process involving diazotization and coupling reactions. This process represents a fundamental reaction sequence in organic chemistry.

General Synthesis Pathway

The synthesis of Bronze Orange involves two primary reaction steps:

  • Diazotization Reaction:

    • A primary aromatic amine (o-chloro-m-toluidine-p-sulfonic acid sodium salt) reacts with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt .

    • The reaction typically occurs at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .

  • Coupling Reaction:

    • The diazonium salt reacts with beta-naphthol under alkaline conditions .

    • This coupling occurs at a position ortho to the hydroxyl group on the beta-naphthol .

    • The resulting product is the azo dye Bronze Orange.

Mechanistic Considerations

The coupling reaction between the diazonium salt and beta-naphthol exemplifies electrophilic aromatic substitution. In this process, the diazonium ion acts as the electrophile, attacking the ring carbon that is ortho to the hydroxyl group in beta-naphthol .

This specific position is favored for several reasons:

  • It is activated by the electron-donating hydroxyl group

  • Substitution at this position preserves the aromaticity of the other ring in the naphthalene structure

  • The intermediate formed after electrophilic attack is stabilized by resonance structures that maintain aromaticity in one of the rings

Applications and Industrial Uses

Bronze Orange has established applications across multiple industries, leveraging its distinctive coloring properties for various products and materials.

Primary Industrial Applications

Research indicates that Bronze Orange is utilized in the following industrial sectors:

  • Plastics Industry:

    • Serves as a colorant in plastic formulations

    • Provides distinctive yellow-red coloration to polymer materials

  • Rubber Manufacturing:

    • Incorporated into rubber compounds for coloration

    • Contributes to the aesthetic properties of rubber products

  • Printing Inks:

    • Utilized in the formulation of inks for various printing applications

    • Expands the color palette available for printing processes

These applications demonstrate the versatility of Bronze Orange as a colorant across different material substrates and manufacturing processes.

Performance Characteristics

While detailed performance data specific to Bronze Orange is limited in the available research, the general performance advantages of diazo dyes in industrial applications typically include:

  • High color intensity and brightness

  • Good fastness properties (resistance to fading)

  • Compatibility with various substrates

  • Processability in manufacturing environments

  • Cost-effectiveness compared to some alternative colorants

Research Findings and Developments

Current research related to Bronze Orange and similar diazo compounds focuses on several key areas, though specific studies dedicated exclusively to Bronze Orange appear limited in the scientific literature.

Related Research Areas

Several research domains with implications for Bronze Orange include:

  • Synthesis Optimization:

    • Investigation of more efficient and sustainable synthesis pathways for azo dyes

    • Development of alternative coupling components to expand available properties

  • Advanced Characterization Techniques:

    • Application of 3D electron diffraction methods for determining crystal structures of similar pigments, such as Pigment Orange 34

    • These advanced analytical approaches could potentially provide new insights into the structural characteristics of Bronze Orange

  • Bio-based Approaches:

    • Exploration of bio-based synthesis methods using plant extracts and waste materials

    • Development of potentially more sustainable production methods for dyes including Bronze Orange

The following table summarizes key research findings in related areas:

Research AreaKey FindingsImplications for Bronze OrangeReference
Crystal Structure AnalysisAdvanced 3D electron diffraction methods enable accurate structure determination of pigmentsCould provide detailed structural understanding of Bronze Orange
Bio-based SynthesisOrange waste can be utilized for nanoparticle synthesisPotential sustainable synthesis pathways
Coupling MechanismElectrophilic aromatic substitution mechanism controls regioselectivityExplains positional preference in Bronze Orange formation
Azo Dye SynthesisVarious coupling agents produce different colored azo compoundsOpportunity for structural modifications

Knowledge Gaps and Research Opportunities

Analysis of the current research landscape reveals several significant knowledge gaps and opportunities for future investigation:

  • Comprehensive Physicochemical Characterization:

    • Detailed analysis of physical and chemical properties specific to Bronze Orange

    • Development of improved analytical methods for detection and quantification

  • Structure-Property Relationships:

    • Investigation of how structural modifications affect coloring properties and stability

    • Development of structure-based models to predict performance characteristics

  • Safety and Risk Assessment:

    • Detailed toxicological studies to better characterize the hazard profile

    • Exposure assessments in relevant occupational and consumer settings

  • Environmental Fate and Impact:

    • Studies on environmental persistence, transformation, and effects

    • Assessment of potential ecological impacts and remediation strategies

Resources and Citations Museum of Fine Arts. "Bronze orange - MFA Cameo." Retrieved from https://cameo.mfa.org/wiki/Bronze_orange Dove Press. "Bio-based synthesis of silver nanoparticles from orange waste: effects." Retrieved from https://www.dovepress.com/bio-based-synthesis-of-silver-nanoparticles-from-orange-waste-effects--peer-reviewed-fulltext-article-NSA ACS Publications. "In Situ Crystal Structure Determination of Pigment Orange 34." Retrieved from https://pubs.acs.org/doi/10.1021/jacs.3c14800 D&C Red No. 8 information. Retrieved from research sources. BYJU'S. "Preparation of 2-Naphthol Aniline Dye - Chemistry Practicals." Retrieved from https://byjus.com/chemistry/preparation-of-2-naphthol-aniline-dye/ Truman ChemLab. "Synthesis of Orange II." Retrieved from https://chemlab.truman.edu/files/2015/07/Synthesis-of-Orange-II.pdf Biotechnology Journal. "Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β-naphthol." Retrieved from https://www.biotechjournal.in/images/paper_pdffiles/Syn-65e2cbdea5e56.pdf Chemistry Stack Exchange. "Mechanism of formation of 2-naphthol red dye (aka Sudan 1)." Retrieved from https://chemistry.stackexchange.com/questions/97067/mechanism-of-formation-of-2-naphthol-red-dye-aka-sudan-1

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